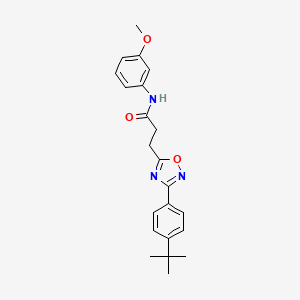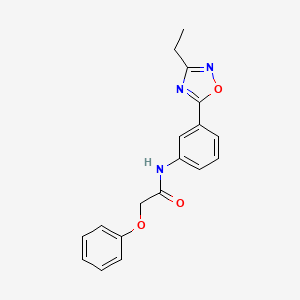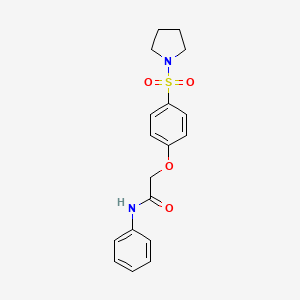
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as NSC16168, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of scientific research applications, including its use as a tool for investigating various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling pathways. By inhibiting PKC activity, N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to study the effects of PKC on cell proliferation, differentiation, and apoptosis.
作用機序
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other signaling molecules. This inhibition of PKC activity has been shown to have a range of downstream effects on various biological processes, including cell cycle progression, gene expression, and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide for lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC on various biological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of PKC activity.
将来の方向性
There are a number of future directions for research on N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to investigate the mechanisms underlying the effects of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on various biological processes, as well as its potential interactions with other signaling pathways. Additionally, the development of more potent analogs of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may be useful for improving its efficacy in lab experiments and potential clinical applications.
合成法
The synthesis of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromo-2-(2-hydroxyethoxy)phenol in the presence of potassium carbonate and copper powder. The resulting product is then treated with N-phenylglycine in the presence of triethylamine to yield N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
特性
IUPAC Name |
N-phenyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-15-6-2-1-3-7-15)14-24-16-8-10-17(11-9-16)25(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPTYCGWWJYMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

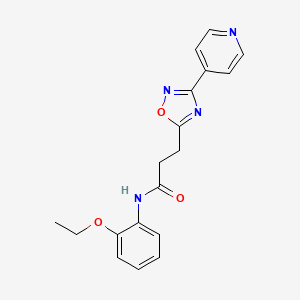

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)
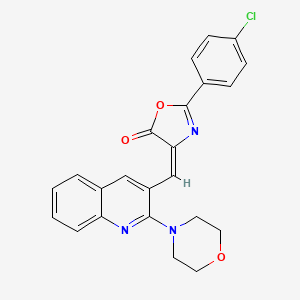

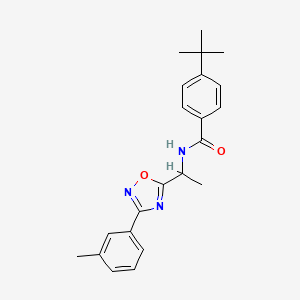
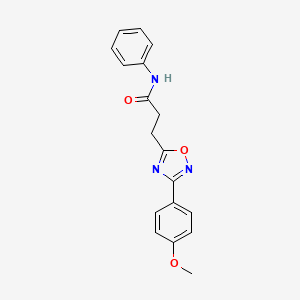
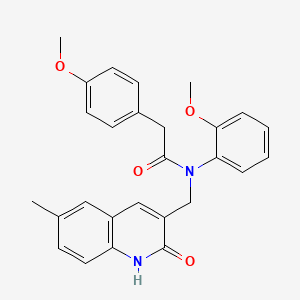


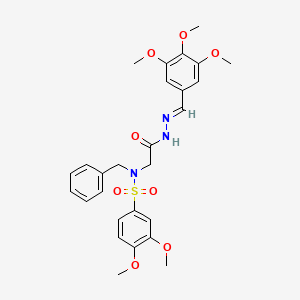
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
